Aminopterin

説明

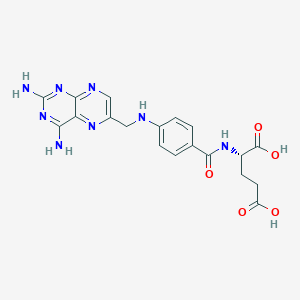

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZGACDUOSZQKY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O5 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31823-54-8 (hydrochloride salt) | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022588 | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB] | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-19 mg Hg at 25 °C /Estimated/ | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow powder | |

CAS No. |

54-62-6 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB41CTM2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Aminopterin

An exploration of the seminal antifolate that launched the era of modern cancer treatment, from its counterintuitive discovery to its enduring legacy and recent re-examination.

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of aminopterin, the first chemical agent to induce remission in cancer. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational experiments, quantitative clinical data, and biochemical pathways that established the principles of antimetabolite therapy.

A Paradigm Shift: The Genesis of Antifolate Therapy

In the 1940s, a diagnosis of acute lymphoblastic leukemia (ALL) in children was a death sentence, with survival measured in weeks.[1][2] The prevailing medical approach was supportive care, as no effective treatments existed.[3] The scientific community's understanding of cancer was in its infancy, but a critical observation regarding the role of folic acid in cell proliferation would inadvertently pave the way for a revolution in medicine.

Initially, researchers hypothesized that since folic acid was essential for the maturation of normal blood cells, it might also help in leukemia, a disease characterized by an overproduction of immature white blood cells.[2][4] However, when Sidney Farber, a pathologist at Boston Children's Hospital, administered folic acid to children with leukemia, he observed a dramatic and devastating acceleration of the disease.[1][5][6] This counterintuitive finding led Farber to a brilliant insight: if folic acid fueled the growth of leukemia cells, then blocking its action—a strategy of deliberate starvation—might inhibit their proliferation.[2][3]

This hypothesis set the stage for a collaboration with Yellapragada Subbarow, a biochemist at Lederle Laboratories, who was synthesizing analogs of folic acid.[3][7] One of the most potent of these new compounds was this compound (4-aminopteroyl-glutamic acid), a synthetic derivative of pterin.[8][9] This molecule would become the first in a new class of drugs known as antifolates, or antimetabolites.

Mechanism of Action: Inhibiting Dihydrofolate Reductase

This compound exerts its cytotoxic effects by potently inhibiting the enzyme dihydrofolate reductase (DHFR).[8][10][11] DHFR is a crucial enzyme in folate metabolism, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[12] THF and its derivatives are essential cofactors that donate one-carbon units for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[9][12]

By competitively binding to the active site of DHFR, this compound blocks the production of THF.[8][10] This leads to a depletion of the nucleotide precursors necessary for DNA replication and RNA synthesis, ultimately halting cell division and inducing apoptosis, particularly in rapidly proliferating cells like cancer cells.[9][13]

The Landmark 1948 Clinical Trial

In the winter of 1947, Sidney Farber initiated a clinical trial that would forever change the course of cancer treatment. He administered this compound to 16 children with advanced acute lymphoblastic leukemia at Boston's Children's Hospital.[1][3][14] The results, published in the New England Journal of Medicine in 1948, were nothing short of revolutionary.[3]

For the first time in medical history, a chemical agent induced remissions in patients with a disseminated cancer.[1][6] Of the 16 children treated, 10 experienced temporary remissions, characterized by a significant reduction in leukemic cells in the blood and bone marrow, a return of normal blood cell production, and a regression of clinical symptoms.[1][3][5] Although these remissions were transient, the study provided the crucial proof-of-concept that chemotherapy could be a viable treatment strategy.[4]

Quantitative Data from Early Clinical Trials

The following table summarizes the key quantitative data from Farber's original 1948 trial and a subsequent, larger study.

| Study (Year) | Number of Patients | Disease | Dosage | Response Rate (Temporary Remission) | Key Toxicities |

| Farber et al. (1948)[1][5] | 16 | Acute Leukemia in Children | 0.25 to 1.0 mg daily | 62.5% (10 of 16) | Stomatitis, bone marrow aplasia, internal hemorrhage |

| Farber (1949)[1][5] | ~60 | Acute Leukemia in Children | Not specified | >50% | Similar to 1948 study |

Experimental Protocols

The development and understanding of this compound's efficacy relied on key experimental methodologies. Below are detailed protocols for two fundamental assays used in the study of antifolates.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of a compound against the DHFR enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on DHFR activity.

Materials:

-

Recombinant human DHFR

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations.

-

Prepare solutions of DHF and NADPH in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer, a fixed concentration of NADPH, and varying concentrations of this compound to the appropriate wells. Include a control well with no inhibitor.

-

-

Enzyme Addition:

-

Add a fixed concentration of DHFR to each well to start the pre-incubation.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a fixed concentration of DHF to each well.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Uptake and Polyglutamation Assay

This protocol describes a method to measure the accumulation and metabolism of this compound within cancer cells.

Objective: To quantify the intracellular concentration of radiolabeled this compound and its polyglutamated forms in leukemic cells.

Materials:

-

Leukemic cell line or primary patient cells

-

Cell culture medium

-

[³H]-aminopterin (radiolabeled)

-

Ficoll-Hypaque solution

-

Scintillation counter

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Cell Preparation:

-

Isolate leukemic blasts from bone marrow or peripheral blood using Ficoll-Hypaque density gradient centrifugation.

-

Resuspend the cells in culture medium at a known concentration.

-

-

Incubation:

-

Incubate the cell suspension with a known concentration of [³H]-aminopterin at 37°C for a defined period (e.g., 24 hours).

-

-

Termination and Washing:

-

Terminate the uptake by placing the samples on ice and adding ice-cold saline.

-

Wash the cells multiple times with ice-cold saline via centrifugation to remove extracellular [³H]-aminopterin.

-

-

Measurement of Total Uptake:

-

Lyse a portion of the final cell pellet.

-

Measure the radioactivity using a liquid scintillation counter to determine the total intracellular drug concentration.

-

-

Analysis of Polyglutamation:

-

Lyse the remaining cells and separate the intracellular contents using HPLC.

-

Quantify the amount of [³H]-aminopterin and its various polyglutamated forms based on their retention times.

-

The Rise of Methotrexate (B535133) and the Decline of this compound

Despite its groundbreaking success, this compound was soon supplanted by a closely related antifolate, methotrexate, in the 1950s.[8][15] There were several reasons for this shift:

-

Therapeutic Index: In preclinical rodent models, methotrexate demonstrated a better therapeutic index, suggesting a wider margin between its effective and toxic doses.[8]

-

Manufacturing and Purity: The manufacturing process for this compound was complex and expensive, and early preparations were often impure, which may have contributed to its unpredictable toxicity.[8][16]

-

Toxicity Profile: this compound's toxicity, particularly severe mucositis and bone marrow suppression, was a significant clinical challenge.[1][5]

A Modern Re-evaluation

Decades after being largely abandoned, there has been a renewed interest in this compound.[8][14] Laboratory studies have suggested that this compound may have some pharmacological advantages over methotrexate, including more efficient cellular uptake and conversion to its active polyglutamated forms in certain cancer cells.[14][16][17] Modern purification techniques have also made it possible to produce a highly pure form of the drug, allowing for a more accurate assessment of its therapeutic potential.[16][18]

This has led to new clinical trials investigating the safety and efficacy of this compound in patients with refractory leukemia.[19][20][21] These studies aim to determine if this pioneering chemotherapy agent may still have a role in the modern oncology armamentarium.

Quantitative Data from Recent Clinical Trials

The following table summarizes data from a Phase II trial of oral this compound in patients with refractory acute leukemia.

| Study (Year) | Number of Patients | Disease | Dosage | Response Rate (Clinically Significant) | Mean Area Under the Curve (AUC) - Oral |

| Cole et al. (2005)[20][21] | 46 (22 children with ALL) | Refractory Acute Leukemia | 2 mg/m² orally, twice weekly | 27% (6 of 22 children with ALL) | 0.52 ± 0.03 µmol·hr/L |

Conclusion

The discovery of this compound represents a pivotal moment in the history of medicine. It was the first drug to demonstrate that a chemical agent could induce remission in a systemic cancer, thereby launching the modern era of chemotherapy.[3][4] While it was quickly superseded by methotrexate, the principles of antimetabolite therapy established by this compound remain a cornerstone of cancer treatment today. The ongoing re-examination of this compound, armed with a deeper understanding of its pharmacology and improved manufacturing processes, underscores the enduring legacy of this pioneering molecule and suggests that its story may not yet be complete.[14][18]

References

- 1. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sidney Farber, MD | Dana-Farber Cancer Institute [dana-farber.org]

- 3. bloodcancer.org.uk [bloodcancer.org.uk]

- 4. discover.nci.nih.gov [discover.nci.nih.gov]

- 5. jameslindlibrary.org [jameslindlibrary.org]

- 6. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. toku-e.com [toku-e.com]

- 10. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. benchchem.com [benchchem.com]

- 13. Requirement of de novo protein synthesis for this compound-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. bloodcancerunited.org [bloodcancerunited.org]

- 16. cancernetwork.com [cancernetwork.com]

- 17. researchgate.net [researchgate.net]

- 18. Phase II Trial of Oral this compound for Adults and Children with Refractory Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Phase II trial of oral this compound for adults and children with refractory acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminopterin as a Folic Acid Antagonist: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin, the 4-amino derivative of folic acid, is a potent antimetabolite and a foundational molecule in the history of chemotherapy.[1] It functions as a high-affinity, competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2][3] By effectively blocking the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF), this compound disrupts the de novo synthesis of essential nucleotide precursors, including purines and thymidylate.[3][4] This cessation of DNA, RNA, and protein synthesis preferentially targets rapidly proliferating cells, forming the basis of its antineoplastic and immunosuppressive properties.[1][5] This guide provides an in-depth review of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of the key pathways and processes involved.

Mechanism of Action: Competitive Inhibition of DHFR

This compound's molecular structure is strikingly similar to that of folic acid, with the critical substitution of a 4-hydroxyl group with a 4-amino group on the pteridine (B1203161) ring.[2] This modification dramatically increases its binding affinity for the active site of dihydrofolate reductase.[2] this compound is classified as a slow, tight-binding competitive inhibitor of DHFR.[6][7] Its binding affinity is in the picomolar range, effectively sequestering the enzyme and preventing it from catalyzing the NADPH-dependent reduction of DHF to THF.[8][9]

The depletion of the intracellular THF pool has profound metabolic consequences. THF and its derivatives are essential one-carbon donors for numerous biosynthetic pathways, including:

-

Thymidylate Synthesis: The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis, is catalyzed by thymidylate synthase, which requires N⁵,N¹⁰-methylenetetrahydrofolate.[10]

-

Purine (B94841) Synthesis: THF cofactors are required at two key steps in the de novo synthesis of purine rings (adenine and guanine).[11]

-

Amino Acid Metabolism: THF is involved in the interconversion of amino acids, such as serine and glycine, and the synthesis of methionine.[11]

By halting these pathways, this compound induces a state of "thymineless death" and purine deficiency, leading to cell cycle arrest and apoptosis.[5]

Quantitative Data on Inhibitory Potency

The potency of this compound is quantified by its inhibition constant (Kᵢ) against the DHFR enzyme and its half-maximal inhibitory concentration (IC₅₀) in cell-based assays. These values underscore its high affinity and potent cytotoxic effects.

Table 1: Enzyme Inhibition Constant (Kᵢ)

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Reference(s) |

|---|

| this compound | Dihydrofolate Reductase (DHFR) | 3.7 pM |[8][9] |

Note: Kᵢ values can vary based on the enzyme source and experimental conditions.

Table 2: In Vitro Cytotoxicity (IC₅₀) in Leukemia Cell Lines

| Cell Line | Leukemia Type | Exposure Time (hours) | Median IC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 72 | 4.4 | [9] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 120 | 17 | [12] |

| NALM-6 | B-cell Precursor Leukemia | 120 | 17 | [12] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 120 | 17 | [12] |

| Jurkat | T-cell Leukemia | 120 | 17 |[12] |

Key Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric enzyme assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺.[3][13]

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound solution (or other test inhibitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of NADPH (e.g., 20 mM) in Assay Buffer. Keep on ice.

-

Prepare a stock solution of DHF (e.g., 10 mM) in Assay Buffer. Protect from light and keep on ice.

-

Prepare serial dilutions of this compound from a concentrated stock to create a range of test concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add 2 µL of each this compound dilution or solvent control to the appropriate wells.

-

Add a solution containing the DHFR enzyme to the wells with the inhibitor and to the "Enzyme Control" wells.

-

Add Assay Buffer to "Background Control" wells.

-

Add a solution containing NADPH to all wells. The final volume should be ~100 µL.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a solution containing the DHF substrate to all wells except the Background Control.

-

The final reaction volume should be 200 µL.

-

-

Data Acquisition:

-

Immediately begin measuring the absorbance at 340 nm (OD₃₄₀) in kinetic mode at room temperature, taking readings every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in OD₃₄₀ per minute) for each well.

-

Subtract the background rate from all other rates.

-

Determine the percent inhibition for each this compound concentration relative to the uninhibited enzyme control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[3]

-

Cell Proliferation / Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity by measuring cellular protein content.[5]

Materials:

-

Leukemia cell lines (e.g., CCRF-CEM)

-

Complete cell culture medium

-

This compound solution

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Wash solution (1% v/v acetic acid)

-

Tris base solution (10 mM)

-

96-well cell culture plates

-

Microplate reader (510-540 nm)

Procedure:

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include untreated control and background (medium only) wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 or 120 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12]

-

Cell Fixation:

-

For suspension cells, centrifuge the plate (e.g., 500 x g for 5 min), carefully remove the medium, and add 100 µL of cold 10% TCA to each well.

-

For adherent cells, gently remove the medium and add 100 µL of cold 10% TCA.

-

Incubate the plate at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates 4-5 times with slow-running tap water and allow to air-dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly remove the SRB solution and wash the plates 4-5 times with 1% acetic acid to remove unbound dye.

-

Allow plates to air-dry completely.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes.

-

Read the absorbance at 510-540 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.[12]

-

Concluding Remarks

This compound remains a molecule of significant interest due to its potent and efficient inhibition of dihydrofolate reductase. Laboratory studies have revealed that it exhibits superior cellular uptake and more extensive intracellular polyglutamylation compared to methotrexate (B535133), which can lead to prolonged retention and enhanced cytotoxic action.[14][15] While its narrow therapeutic index led to it being supplanted by methotrexate in most clinical applications, ongoing research is re-evaluating its potential.[1][14] Understanding the fundamental mechanism, quantitative potency, and experimental evaluation of this compound is crucial for professionals engaged in oncology, immunology, and the development of next-generation antifolate therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, this compound, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 12. benchchem.com [benchchem.com]

- 13. assaygenie.com [assaygenie.com]

- 14. benchchem.com [benchchem.com]

- 15. A case for the use of this compound in treatment of patients with leukemia based on metabolic studies of blasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminopterin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopterin, a 4-amino derivative of folic acid, is a potent antimetabolite and antifolate agent with a significant history in the development of chemotherapy.[1][2] First used to induce remissions in pediatric leukemia, it has since been largely superseded in clinical practice by the less toxic methotrexate.[2] However, this compound remains a crucial tool in biomedical research, particularly in cell culture for selection media like HAT (hypoxanthine-aminopterin-thymidine) medium, and continues to be investigated for its potent cytotoxic effects.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a synthetic derivative of pterin.[2] Its structure is characterized by a pteridine (B1203161) ring system linked by a methylene (B1212753) bridge to a p-aminobenzoyl group, which is in turn conjugated to L-glutamic acid.[4] The key structural difference from folic acid is the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine ring, a modification that dramatically increases its affinity for its biological target.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid[5] |

| Synonyms | 4-Aminofolic acid, 4-Aminopteroylglutamic acid, APGA[6] |

| CAS Number | 54-62-6[3] |

| Molecular Formula | C₁₉H₂₀N₈O₅[3] |

| PubChem CID | 169371[5] |

Physicochemical Properties

This compound is an orange-yellow crystalline powder.[5] Its physicochemical properties are critical for its biological activity and formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 440.41 g/mol [3] |

| Melting Point | 225 °C (437 °F)[5] |

| Solubility | Soluble in DMSO and methanol.[3] Slightly soluble in water.[3] Soluble in aqueous sodium hydroxide (B78521) solutions.[5] |

| LogP | -1.8[5] |

| pKa | 5.5 (Uncertain)[7] |

Mechanism of Action

The primary mechanism of action of this compound is the potent and competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[4]

THF and its derivatives are essential one-carbon carriers in a variety of biosynthetic reactions, including the de novo synthesis of purine (B94841) nucleotides and thymidylate, which are the building blocks of DNA and RNA.[1] By binding to the folate-binding site of DHFR with high affinity, this compound blocks the regeneration of THF from DHF.[1][4] This leads to a depletion of the intracellular pool of reduced folates, which in turn inhibits the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[1][8]

The inhibitory potency of this compound against DHFR is exceptionally high, with reported inhibition constant (Ki) values in the picomolar range.[6][9]

Table 3: In Vitro Inhibitory Activity of this compound against DHFR

| Parameter | Value | Enzyme Source | Reference |

| Ki | 3.7 pM | Human recombinant DHFR | [9] |

| Ki | 0.2 - 1.3 pM | Human recombinant DHFR | [9] |

| IC₅₀ | 0.53 - 55 nM | CCRF-CEM human leukemia cells (72 hr exposure for analogues) | [9] |

Signaling Pathways and Metabolic Impact

The primary signaling cascade disrupted by this compound is the folate metabolism pathway, which has profound downstream effects on nucleotide biosynthesis.

Folate Metabolism and DHFR Inhibition

The central role of DHFR is to maintain the intracellular pool of THF. This compound's inhibition of DHFR creates a critical bottleneck in this pathway.

Caption: Inhibition of DHFR by this compound blocks THF synthesis.

Impact on De Novo Nucleotide Synthesis

The depletion of THF directly impacts the de novo synthesis of both purines and pyrimidines.

-

Purine Synthesis: The synthesis of the purine ring requires two one-carbon donations from THF derivatives, specifically N¹⁰-formyl-THF.[1] this compound-induced THF deficiency halts this process.

-

Pyrimidine Synthesis: The synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), a critical step in DNA synthesis, is catalyzed by thymidylate synthase and requires 5,10-methylenetetrahydrofolate as a methyl donor.[1] The inhibition of DHFR prevents the regeneration of this cofactor, leading to a shutdown of dTMP production.[1]

Caption: this compound's downstream effects on nucleotide synthesis.

Pharmacological Properties

Absorption, Distribution, Metabolism, and Excretion (ADME)

Clinical studies have shown that this compound has good oral bioavailability, with one study reporting a mean oral bioavailability of 83.5%.[10] The half-life of this compound has been determined to be approximately 3.64 hours.[10] this compound is transported into cells via the folate transporter.[3] Once inside the cell, it is converted to polyglutamate metabolites by the enzyme folylpolyglutamate synthase.[3] This polyglutamation enhances its intracellular retention and its inhibitory activity on DHFR.[11]

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | 83.5% ± 8.3% | [10] |

| Half-life (t½) | 3.64 ± 0.28 hours | [10] |

| Mean Area Under the Curve (AUC) - Oral | 1.05 ± 0.14 µmol x h/L | [10] |

| Mean Area Under the Curve (AUC) - IV | 1.20 ± 0.09 µmol x h/L | [10] |

Experimental Protocols

In Vitro DHFR Enzyme Inhibition Assay

This spectrophotometric assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺.[9]

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

This compound solution

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM EDTA[9]

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and a serial dilution of this compound in the assay buffer.[9]

-

Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound or a vehicle control.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow for inhibitor binding to the enzyme.[9]

-

Reaction Initiation: Initiate the reaction by adding a mixture of NADPH and DHF to each well.[9]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, with readings taken every 15-30 seconds.[9]

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control and plot the data to determine the IC₅₀ value.[9]

Caption: A streamlined workflow for the DHFR inhibition assay.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[1]

Materials:

-

Cell culture medium and supplements

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 48-72 hours).[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a foundational antifolate agent with a well-characterized mechanism of action. Its potent inhibition of dihydrofolate reductase provides a robust method for blocking de novo nucleotide synthesis, making it an invaluable tool for studying cellular metabolism and proliferation. The quantitative data, detailed experimental protocols, and pathway visualizations presented in this guide offer a comprehensive resource for the effective application of this compound in a laboratory setting. A thorough understanding of its chemical and biological properties is essential for its use in basic research and as a reference compound in the discovery and development of novel therapeutics targeting nucleotide biosynthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound CAS#: 54-62-6 [m.chemicalbook.com]

- 8. Requirement of de novo protein synthesis for this compound-induced apoptosis in a mouse myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Phase I and pharmacokinetic trial of this compound in patients with refractory malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, Methotrexate, Trimethoprim, and Folic Acid [mail.almerja.net]

A Technical Guide on Aminopterin's Role in Inhibiting DNA and RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin, a 4-amino derivative of folic acid, is a potent antimetabolite that plays a crucial role in the inhibition of DNA and RNA synthesis.[1] Its primary mechanism of action involves the high-affinity competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[2][3] This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a vital one-carbon carrier required for the de novo synthesis of purine (B94841) and thymidylate nucleotides.[2][3][4] The subsequent disruption of nucleic acid synthesis leads to cell cycle arrest and apoptosis, a principle that has been historically leveraged in cancer chemotherapy.[2] This guide provides a comprehensive technical overview of this compound's molecular mechanism, its downstream effects on nucleotide biosynthesis, and the experimental methodologies used to characterize its activity.

Introduction

This compound was one of the first rationally designed anticancer drugs, first used to induce remission in pediatric leukemia in 1947.[1] It is a structural analog of folic acid and functions as a powerful antagonist in cellular metabolic pathways.[2][5] Although its clinical use was largely supplanted by methotrexate (B535133) due to a perceived better therapeutic index, renewed interest has prompted a re-evaluation of this compound's efficacy, supported by evidence of superior tumor cell uptake in vitro.[1][6] Understanding the precise mechanism of this compound is critical for its application in both foundational research and as a reference compound in drug discovery programs targeting nucleotide synthesis.[2]

Mechanism of Action: Competitive Inhibition of Dihydrofolate Reductase (DHFR)

The central target of this compound is the enzyme dihydrofolate reductase (DHFR).[2][7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step for maintaining the cellular pool of this essential cofactor.[2][7][8]

-

Competitive Binding: As a structural mimic of DHF, this compound binds with extremely high affinity to the active site of DHFR.[1][3] This binding is characterized as a slow, tight, and reversible process.[3][9] The affinity of this compound for DHFR is exceptionally high, with a reported inhibition constant (Ki) of 3.7 pM.[5][6][10]

-

Depletion of Tetrahydrofolate (THF): By occupying the DHFR active site, this compound effectively blocks the regeneration of THF from DHF.[1][2] This leads to a rapid depletion of various THF coenzyme derivatives, which are essential for one-carbon transfer reactions in nucleotide biosynthesis.[4][11]

The overall inhibitory pathway is visualized below.

Impact on DNA and RNA Synthesis

The depletion of the THF pool has profound and distinct consequences for both pyrimidine (B1678525) and purine synthesis, ultimately halting the production of DNA and RNA.[1][2]

Inhibition of DNA Synthesis via Thymidylate Depletion

The synthesis of thymidylate (dTMP), a nucleotide unique to DNA, is critically dependent on a THF derivative.

-

Reaction Blockade: The enzyme thymidylate synthase catalyzes the methylation of deoxyuridylate (dUMP) to form dTMP. This reaction requires 5,10-methylenetetrahydrofolate as the one-carbon donor.[2]

-

Cycle Interruption: During this reaction, 5,10-methylenetetrahydrofolate is oxidized to DHF.[2][4] To sustain dTMP synthesis, this DHF must be immediately reduced back to THF by DHFR.

-

Halted Production: this compound's inhibition of DHFR breaks this crucial recycling step. The resulting lack of THF derivatives starves thymidylate synthase of its cofactor, leading to a sharp decrease in dTMP production and the cessation of DNA synthesis.[2][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, this compound, methotrexate and their 5-deaza analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PURINES AND PYRIMIDINES [library.med.utah.edu]

An In-depth Technical Guide to the Intracellular Transport and Metabolism of Aminopterin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin (AMT), a potent 4-amino derivative of folic acid, serves as a foundational antifolate agent in chemotherapy and immunology.[1][2] Its therapeutic efficacy is critically dependent on its transport into target cells and subsequent intracellular metabolism. This technical guide provides a comprehensive overview of the molecular mechanisms governing these processes. This compound cellular uptake is primarily mediated by the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT), with minor contributions from Folate Receptors (FRs).[3][4] Once intracellular, this compound is converted to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[3][5] This polyglutamylation is a crucial activation step, leading to enhanced intracellular retention and potent inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[3][6] This document details the kinetics of these transport and metabolic pathways, provides established experimental protocols for their investigation, and presents quantitative data in a structured format for comparative analysis.

Intracellular Transport of this compound

The cellular uptake of this compound, a hydrophilic anion, is facilitated by specialized carrier-mediated transport systems. The primary routes of entry are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). Folate Receptors (FRs) play a lesser role due to their lower affinity for this compound compared to folic acid.[7]

Reduced Folate Carrier (RFC)

The RFC (gene name SLC19A1) is ubiquitously expressed in mammalian tissues and is considered the major transport system for folates and antifolates like this compound in most cells at physiological pH (around 7.4).[8][9] Transport via RFC is an active, temperature-dependent, and saturable process.[10] It functions as a bidirectional anion exchanger, moving folate derivatives into the cell in exchange for intracellular organic phosphates.[9] Comparative studies have shown that this compound is transported more efficiently by RFC than its well-known derivative, methotrexate (B535133).[10] In L1210 leukemia cells, the transport of methotrexate was found to be only one-fourth as efficient as that of this compound.[10]

Proton-Coupled Folate Transporter (PCFT)

The PCFT (gene name SLC46A1) is a folate-proton symporter that functions optimally in acidic environments (pH 5.5-6.5).[4][11][12] This transporter is highly expressed at the apical membrane of the proximal jejunum, where it plays a critical role in the intestinal absorption of dietary folates.[12][13] Importantly, PCFT is also found to be highly expressed in various solid tumors, where the acidic tumor microenvironment enhances its transport activity.[4][13][14] This characteristic makes PCFT an attractive target for the selective delivery of antifolates to cancer cells.[12][14] this compound is a recognized substrate for PCFT.[4]

Folate Receptors (FRs)

Folate receptors (FRα, FRβ, FRγ) are high-affinity, glycosylphosphatidylinositol-anchored membrane proteins that mediate folate uptake via endocytosis.[7][15] While they bind folic acid with very high affinity, their affinity for antifolates like methotrexate and this compound is significantly lower.[7][15] The substitution of the 4-hydroxyl group in folic acid with an amino group in this compound leads to steric clashes and prevents key hydrogen bond formation within the receptor's binding pocket, providing a structural reason for the reduced affinity.[7] Consequently, FRs are generally not the primary route of entry for this compound, with uptake being preferentially handled by the RFC.[7]

Diagram 1: Intracellular Transport Pathways of this compound

Caption: Overview of this compound transport across the cell membrane.

Intracellular Metabolism of this compound

Upon entering the cell, this compound undergoes a critical metabolic activation step: polyglutamylation. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).

Polyglutamylation by Folylpolyglutamate Synthetase (FPGS)

FPGS is a key enzyme that catalyzes the sequential addition of glutamate (B1630785) residues to folates and antifolates, forming polyglutamate derivatives.[16][17][18] This process has two major consequences:

-

Intracellular Retention: The negatively charged polyglutamate tail prevents the drug from being exported out of the cell, effectively trapping it intracellularly.[6][19]

-

Enhanced Enzyme Inhibition: this compound polyglutamates are more potent inhibitors of downstream folate-dependent enzymes, most notably dihydrofolate reductase (DHFR), compared to the monoglutamate form.[19]

Studies have shown that this compound is a better substrate for FPGS than methotrexate.[5][6] In Ehrlich ascites tumor cells, after compensating for transport differences, the polyglutamylation of this compound was 2.8-fold greater than that of methotrexate.[6] This superior metabolic activation contributes significantly to this compound's high potency.[6]

Catabolism and Efflux

The polyglutamate chain can be cleaved by the enzyme γ-glutamyl hydrolase (GGH), converting the active polyglutamated form back to the monoglutamate.[3][19] The monoglutamate form can then be exported from the cell, representing a mechanism of drug inactivation and resistance.

Diagram 2: Intracellular Metabolism of this compound

Caption: Metabolic activation and fate of this compound in the cytosol.

Quantitative Data

The following tables summarize key kinetic parameters for the transport and metabolism of this compound. Values can vary based on the cell type and experimental conditions.

Table 1: Transport Kinetics of this compound and Comparators

| Transporter | Compound | Cell Line | K_m / K_t (μM) | V_max (pmol/10^6 cells/min) | pH | Reference |

| RFC | This compound | L1210 | ~1.3 | ~1.2 | 7.4 | [10] |

| Methotrexate | L1210 | ~4.0 | ~1.3 | 7.4 | [10] | |

| PCFT | This compound | HeLa (R5) | ~1.0 | N/A | 5.5 | [20] |

| Methotrexate | HeLa (R5) | ~1.0 | N/A | 5.5 | [20] | |

| Pemetrexed (B1662193) | HeLa (R5) | ~0.045 | N/A | 5.5 | [20] |

Note: K_m (Michaelis constant) and K_t (transport constant) represent the substrate concentration at half-maximal transport velocity. N/A indicates data not available in the cited source.

Table 2: Enzyme Kinetics of FPGS and DHFR

| Enzyme | Substrate | Source | K_m (μM) | Target | K_i (pM) | Reference |

| FPGS | This compound | Beef Liver | 25 | - | - | |

| Methotrexate | Beef Liver | 100 | - | - | ||

| Tetrahydrofolate | Beef Liver | <10 | - | - | ||

| DHFR | This compound | Cell-free | - | DHFR | 3.7 | [21] |

Note: K_m represents the substrate concentration at half-maximal enzyme velocity. K_i (inhibition constant) represents the concentration required to produce half-maximum inhibition.

Experimental Protocols

Protocol: Radiolabeled this compound Uptake Assay (RFC/PCFT Activity)

This protocol is designed to measure the initial rate of this compound transport into cultured cells, a method adapted from studies on various folate transporters.

Diagram 3: this compound Uptake Assay Workflow

Caption: Workflow for a radiolabeled this compound uptake experiment.

Methodology:

-

Cell Preparation: Plate cells (e.g., HeLa, L1210, or transfected cell lines) in 12- or 24-well plates and grow to 80-90% confluency.

-

Assay Buffer Preparation: Prepare a transport buffer such as Hanks' Balanced Salt Solution (HBSS), adjusted to the desired pH (e.g., pH 7.4 for RFC studies, pH 5.5 for PCFT studies).

-

Uptake Initiation: Aspirate the culture medium and wash cells twice with the assay buffer at 37°C. Add the assay buffer containing a known concentration of radiolabeled this compound (e.g., [³H]-Aminopterin) to initiate uptake. For determining non-specific binding and uptake, a parallel set of wells should include a large excess (e.g., 1000-fold) of unlabeled this compound.

-

Incubation: Incubate the cells at 37°C for a short, defined period (e.g., 1, 2, 5 minutes) to measure the initial linear velocity of transport.

-

Uptake Termination: To stop the transport, rapidly aspirate the radioactive medium and wash the cell monolayer three times with ice-cold assay buffer.

-

Quantification: Lyse the cells using a suitable lysis buffer (e.g., 0.5 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the protein concentration of the cell lysate (e.g., using a BCA assay) to normalize the radioactivity counts. Specific uptake is calculated by subtracting the counts from the excess unlabeled this compound condition from the total uptake. Kinetic parameters (K_m and V_max) can be determined by performing the assay over a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol: FPGS Enzyme Activity Assay

This assay measures the activity of FPGS in cell lysates by quantifying the incorporation of radiolabeled glutamate onto an antifolate substrate, as described in various studies.[17][19][22]

Methodology:

-

Cell Lysate Preparation: Harvest cultured cells, wash with PBS, and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing protease inhibitors). Prepare the cell-free extract by sonication or freeze-thaw cycles, followed by centrifugation to remove cell debris.

-

Reaction Mixture: Prepare a reaction mixture in a Tris-HCl buffer (pH ~8.85) containing:

-

This compound (as the substrate)

-

[³H]-L-glutamic acid

-

ATP (as an energy source)

-

MgCl₂, KCl (as cofactors)

-

Dithiothreitol (DTT) (as a reducing agent)

-

-

Enzyme Reaction: Initiate the reaction by adding a specific amount of cell lysate protein to the pre-warmed reaction mixture. Incubate at 37°C for a defined period (e.g., 60-120 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acid (e.g., perchloric acid) or by boiling.

-

Separation of Product: The [³H]-glutamate incorporated into this compound polyglutamates must be separated from the unreacted [³H]-glutamate. This can be achieved using methods like anion-exchange chromatography (e.g., DEAE-cellulose columns) or thin-layer chromatography (TLC).

-

Quantification: The radioactivity of the separated polyglutamated product is measured by liquid scintillation counting.

-

Data Analysis: Enzyme activity is expressed as the amount of product formed (e.g., pmol of glutamate incorporated) per unit of time per mg of protein.

Conclusion

The therapeutic efficacy of this compound is a multi-faceted process governed by the interplay of cellular transport and metabolic activation. Its efficient uptake, primarily via RFC and PCFT, and its superior conversion to active polyglutamates by FPGS are key determinants of its potency.[6][10] A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is essential for researchers in oncology and immunology. This knowledge can inform the development of novel drug delivery strategies, aid in overcoming mechanisms of drug resistance, and guide the rational design of next-generation antifolate therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. toku-e.com [toku-e.com]

- 4. Biology and therapeutic applications of the proton-coupled folate transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced polyglutamylation of this compound relative to methotrexate in the Ehrlich ascites tumor cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]

- 12. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The human proton-coupled folate transporter: Biology and therapeutic applications to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structures of human folate receptors reveal biological trafficking states and diversity in folate and antifolate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Folylpolyglutamyl synthetase gene transfer and glioma antifolate sensitivity in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. FPGS | Cancer Genetics Web [cancerindex.org]

- 19. Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. mdpi.com [mdpi.com]

Aminopterin's Impact on Purine and Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopterin, a potent folic acid antagonist, has long been a pivotal tool in biomedical research and a historical cornerstone in chemotherapy.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism.[1] This inhibition triggers a cascade of effects, leading to the depletion of tetrahydrofolate (THF), a vital cofactor in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[1] The downstream consequences are the cessation of DNA and RNA synthesis, culminating in cell cycle arrest and apoptosis.[1] This technical guide provides a comprehensive examination of this compound's role in obstructing nucleotide biosynthesis, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their work with this compound.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound is a structural analog of folic acid, distinguished by the substitution of a hydroxyl group with an amino group at the 4-position of the pteridine (B1203161) ring.[2] This modification significantly enhances its binding affinity for dihydrofolate reductase (DHFR).[2] DHFR is the enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential one-carbon carrier in numerous metabolic pathways.[1][2] this compound's high affinity for the folate-binding site of DHFR leads to potent competitive inhibition, effectively blocking the regeneration of THF.[1][3] The depletion of the THF pool is the primary event that leads to the disruption of purine and pyrimidine synthesis.[1]

Impact on Purine Synthesis

The de novo synthesis of the purine ring is critically dependent on two one-carbon donations from THF derivatives.[1] Specifically, N¹⁰-formyl-THF is the donor for the carbon atoms at positions 2 and 8 of the purine ring.[1] By inhibiting DHFR, this compound prevents the regeneration of THF from DHF, leading to a deficiency of N¹⁰-formyl-THF.[1] This deficiency brings the de novo purine synthesis pathway to a halt, preventing the formation of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[1]

Impact on Pyrimidine Synthesis

While the initial assembly of the pyrimidine ring does not directly utilize a THF cofactor, the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP) is absolutely dependent on 5,10-methylenetetrahydrofolate.[1] This THF derivative donates a methyl group in a reaction catalyzed by thymidylate synthase.[1] In this process, 5,10-methylenetetrahydrofolate is oxidized to dihydrofolate (DHF).[1] For the synthesis of dTMP to continue, DHF must be reduced back to THF by DHFR. This compound's inhibition of DHFR breaks this cycle, leading to a depletion of dTMP and a subsequent block in DNA synthesis.[1]

Quantitative Data

The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Enzyme/Cell Line | Reference |

| Ki | 3.7 pM | Dihydrofolate Reductase (DHFR) | [3] |

| Cell Line | IC50 | Exposure Time | Assay | Reference |

| CCRF-CEM (Human leukemia) | 17 nM (median) | 120 h | Sulforhodamine B | [4] |

| Pediatric Leukemia/Lymphoma Cell Lines (Panel of six) | 17 nM (median) | 120 h | Sulforhodamine B | [4] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures DHFR activity by monitoring the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[5]

Materials:

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer

-

Dihydrofolate (DHF) substrate

-

NADPH

-

This compound (or other test inhibitors)

-

96-well microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer.

-

Prepare serial dilutions of this compound.

-

-

Assay Setup:

-

In a 96-well plate, add DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

-

Include controls with no inhibitor (enzyme control) and no enzyme (background control).

-

For inhibitor screening, pre-incubate the enzyme with this compound for 10-15 minutes.[1]

-

-

Initiate Reaction:

-

Add NADPH solution to each well.

-

Add DHF substrate to each well to start the reaction. For the background control, add DHFR Assay Buffer instead of the substrate.[1]

-

-

Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (decrease in absorbance over time) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5] DHFR activity can be calculated using the NADPH extinction coefficient (6.22 mM-1cm-1).[1]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

-

Cells in culture

-

Complete culture medium

-

This compound

-

DMSO (or other suitable solvent)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubate for the desired exposure time (e.g., 48-72 hours).[2]

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]

-

-

Solubilization:

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Subtract the absorbance of blank wells (medium only).

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[5]

-

De Novo Purine Synthesis Assay (Radiolabel Incorporation)

This protocol outlines the measurement of de novo purine synthesis by quantifying the incorporation of a radiolabeled precursor, such as [14C]formate.

Materials:

-

Cells in culture

-

Culture medium

-

This compound

-

[14C]formate

-

Ice-cold PBS

-

Ice-cold 0.5 M Trichloroacetic acid (TCA) or Perchloric acid (PCA)

-

Scintillation counter and scintillation fluid

-

HPLC or LC-MS/MS system for nucleotide analysis

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or a vehicle control for a specified period.

-

-

Radiolabeling:

-

Add [14C]formate to each well at a final concentration of 1-5 µCi/mL.

-

Incubate for 1-4 hours at 37°C.[1]

-

-

Nucleotide Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells and precipitate macromolecules by adding ice-cold 0.5 M TCA or PCA.

-

Incubate on ice for 30 minutes.

-

Centrifuge to pellet the precipitate and collect the acid-soluble supernatant containing the nucleotides.[1]

-

-

Analysis:

-

The amount of radiolabel incorporated into the purine nucleotide pool can be quantified by scintillation counting of the acid-soluble fraction.

-

For a more detailed analysis, the acid-soluble extract can be neutralized and analyzed by HPLC or LC-MS/MS to separate and quantify individual purine nucleotides (AMP, GMP).

-

-

Data Analysis:

-

Calculate the rate of radiolabel incorporation into the purine nucleotide pool.

-

Determine the percentage of inhibition of de novo purine synthesis for each this compound concentration relative to the vehicle control.

-

Signaling Pathways and Experimental Workflows

Caption: this compound inhibits DHFR, blocking THF regeneration.

Caption: this compound blocks two steps in purine synthesis.

Caption: this compound blocks dTMP synthesis indirectly.

Caption: Workflow for assessing this compound's effect.

Conclusion

This compound remains an indispensable tool for researchers investigating nucleotide metabolism and cell proliferation.[1] Its well-characterized mechanism as a potent DHFR inhibitor offers a reliable method for blocking de novo purine and pyrimidine synthesis.[1] The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for the effective application of this compound in a laboratory setting. A thorough understanding of its biochemical effects is paramount for its use in both fundamental research and as a benchmark compound in drug discovery programs targeting nucleotide biosynthesis.

References

- 1. assaygenie.com [assaygenie.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Clinical potency of methotrexate, this compound, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

An In-depth Guide to the Nucleotide Salvage Pathway in the Context of Aminopterin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the nucleotide salvage pathway as a critical mechanism for bypassing the cytotoxic effects of aminopterin, a potent antifolate agent. We will explore the molecular basis of this compound's action, the intricacies of nucleotide biosynthesis, and the pivotal role of the salvage pathway in cellular survival and drug resistance. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Introduction: this compound and Its Mechanism of Action

This compound, a 4-amino derivative of folic acid, is a powerful antineoplastic and immunosuppressive agent.[1] Its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][2] this compound binds to DHFR with extremely high affinity, orders of magnitude greater than the natural substrate, dihydrofolate (DHF).[2] This binding effectively blocks the regeneration of tetrahydrofolate (THF) from DHF.[3]